molecular formula C8H6ClNO4 B1430629 5-Chloro-2-methyl-4-nitrobenzoic acid CAS No. 1401423-30-0

5-Chloro-2-methyl-4-nitrobenzoic acid

Cat. No. B1430629
Key on ui cas rn: 1401423-30-0
M. Wt: 215.59 g/mol
InChI Key: DBONDNSCEDDWDL-UHFFFAOYSA-N
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Patent
US08796296B2

Procedure details

A mixture of 5-chloro-2-methyl-4-nitrobenzonitrile (1 g, 5 mmol) in AcOH (10 mL), water (10 mL) and conc. sulphuric acid (10 mL) was heated to 120° C. for 5 h. Water (100 mL) was added and the solid was removed by filtration and dried to give 5-chloro-2-methyl-4-nitrobenzoic acid (905 mg, 84%) as an off-white solid. LCMS (10 cm_ESCI_Bicarb_MeCN): [M−H]−=214 at 2.12 min. 1H NMR (400 MHz, CDCl3): δ 8.22 (s, 1H), 7.76 (s, 1H), 2.70 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N+:11]([O-:13])=[O:12])=[CH:4][C:5](C)=[C:6]([CH:9]=1)C#N.[CH3:14][C:15]([OH:17])=[O:16]>O.S(=O)(=O)(O)O>[Cl:1][C:2]1[C:3]([N+:11]([O-:13])=[O:12])=[CH:4][C:5]([CH3:6])=[C:14]([CH:9]=1)[C:15]([OH:17])=[O:16]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C(=CC(=C(C#N)C1)C)[N+](=O)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid was removed by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC(=C(C(=O)O)C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 905 mg
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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